5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
This compound features a pyrazolo[1,5-a]pyrazin-4(5H)-one core substituted with a 2-(2-ethoxyphenyl)-5-methyloxazol-4-ylmethyl group at position 5 and a 2-methoxyphenyl group at position 2.
Properties
IUPAC Name |
5-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O4/c1-4-33-24-12-8-6-10-19(24)25-27-21(17(2)34-25)16-29-13-14-30-22(26(29)31)15-20(28-30)18-9-5-7-11-23(18)32-3/h5-15H,4,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZFXCIRXVDVOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=C(O2)C)CN3C=CN4C(=CC(=N4)C5=CC=CC=C5OC)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one , with the CAS number 946295-82-5 , represents a novel class of pyrazolo[1,5-a]pyrazin derivatives. This compound is of interest due to its potential biological activities, particularly in the realms of anti-cancer and anti-inflammatory effects. The intricate structure, featuring multiple aromatic and heterocyclic rings, suggests diverse interaction capabilities with biological targets.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 452.9 g/mol . The compound's structure includes a pyrazolo[1,5-a]pyrazin core substituted with various functional groups, enhancing its potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H21N4O4 |
| Molecular Weight | 452.9 g/mol |
| CAS Number | 946295-82-5 |
Anticancer Properties
Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrazin compounds exhibit significant anticancer activity. The compound under investigation has been shown to interact with key proteins involved in cancer cell proliferation and survival. For instance, virtual screening and docking studies have identified strong binding affinities for targets such as endoglucanase-5 , suggesting that it may inhibit tumor growth by disrupting metabolic pathways essential for cancer cell survival .
Case Study:
In a study assessing various pyrazolo derivatives, 5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one was among the top candidates exhibiting cytotoxic effects against several cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways, which are crucial in programmed cell death .
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases, including cancer. The compound has been evaluated for its anti-inflammatory properties through in vitro assays measuring cytokine production. Results demonstrated that it significantly reduces the levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages, indicating a potential therapeutic role in inflammatory conditions .
The biological activity of this compound can be attributed to its ability to form stable complexes with target proteins through various interactions:
- Hydrogen Bonding : The presence of functional groups allows for hydrogen bonding with amino acids in the active site of proteins.
- Hydrophobic Interactions : The aromatic rings contribute to hydrophobic interactions, enhancing binding affinity.
- Electrostatic Interactions : Charged groups may interact with oppositely charged residues on target proteins.
Comparison with Similar Compounds
Pharmacological and Functional Comparisons
- Antiviral Potential: Compound RA-0002034 (), a pyrazole carboxamide, cyclizes to form dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones under physiological conditions.
- Protein Interactions : The compound in demonstrated interactions with small molecules and proteins, implying that the target compound’s methoxy/ethoxy substituents could modulate similar interactions, possibly enhancing selectivity .
- Synthetic Byproduct Considerations: highlights the formation of minor pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives during microwave-assisted synthesis. This underscores the need for rigorous purification to isolate the target compound .
Research Findings and Challenges
- Biological Activity : While direct data for the target compound are unavailable, analogs with methylsulfonyl () or dimethoxyphenethyl () groups show bioactivity. The oxazole ring in the target compound may confer unique steric or electronic effects, warranting further evaluation .
- Synthetic Optimization : Microwave-assisted methods () could improve the target compound’s yield compared to traditional multi-step syntheses. However, controlling regioselectivity remains a challenge .
- Thermal Stability: The high melting point (198°C) of ’s analog suggests that the pyrazolo-pyrazinone core is thermally robust, a trait likely shared by the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
